Nitrobenzaldeidi

Nitrobenzaldehydes are a class of aromatic compounds derived from benzaldehyde through nitration, introducing one or more nitro groups (-NO₂) into the benzene ring. These functionalized derivatives exhibit diverse chemical reactivity due to the presence of both an aldehyde group and nitro groups. The aldehyde functionality allows for condensation reactions, while the nitro groups can participate in various redox processes and substitution reactions.

Nitrobenzaldehydes find applications in the synthesis of a wide range of organic compounds including dyes, pharmaceuticals, and agricultural chemicals. Their use is also prevalent in the production of intermediates for fragrances and flavorings. The versatility of nitrobenzaldehydes stems from their ability to undergo diverse transformations under different reaction conditions.

The physical properties such as boiling points and solubilities vary depending on the number and position of the nitro groups, making these compounds valuable tools in organic synthesis. However, due to their potentially hazardous nature, strict safety measures are essential during handling and processing.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

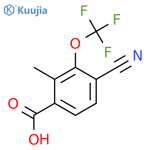

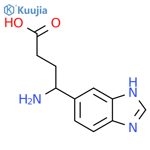

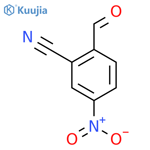

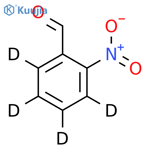

|

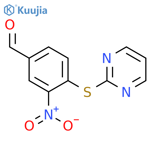

2-Formyl-5-nitrobenzonitrile | 1289211-06-8 | C8H4N2O3 |

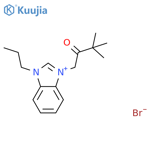

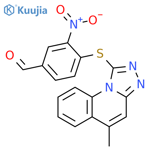

|

4-[(5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-3-nitrobenzaldehyde | 727979-09-1 | C18H12N4O3S |

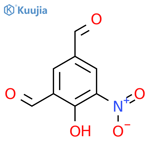

|

4-hydroxy-5-nitrobenzene-1,3-dicarbaldehyde | 70310-96-2 | C8H5NO5 |

|

3-nitro-4-(pyrimidin-2-ylsulfanyl)benzaldehyde | 663206-26-6 | C11H7N3O3S |

|

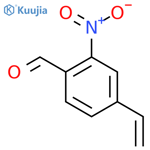

Benzaldehyde, 4-ethenyl-2-nitro- | 1622406-25-0 | C9H7NO3 |

|

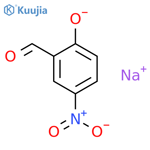

SODIUM 2-FORMYL-4-NITROBENZENOLATE | 58983-36-1 | C7H4NO4-.Na+ |

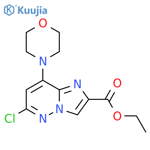

|

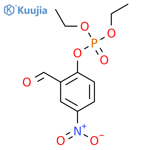

Phosphoric acid, diethyl 2-formyl-4-nitrophenyl ester | 150196-45-5 | C11H14NO7P |

|

2-NITROBENZALDEHYDE-D4 | 1020718-69-7 | C7H5NO3 |

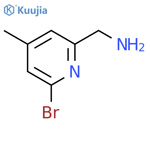

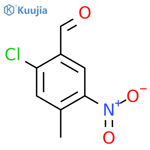

|

2-Chloro-4-methyl-5-nitrobenzaldehyde | 1807173-37-0 | C8H6ClNO3 |

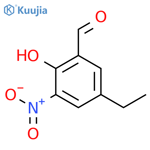

|

5-ethyl-2-hydroxy-3-nitrobenzaldehyde | 90564-23-1 | C9H9NO4 |

Letteratura correlata

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415

Fornitori consigliati

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati